CID 78066253

Description

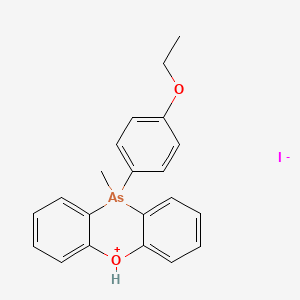

CID 78066253 (PubChem Compound Identifier 78066253) is a chemical compound documented in PubChem, with structural and analytical data available in recent research. Based on , its chemical structure (Figure 1A) and GC-MS chromatogram (Figure 1B) suggest it is a heterocyclic compound containing chlorine and nitrogen atoms, as inferred from its molecular fragments in the mass spectrum (Figure 1D). The compound was isolated via vacuum distillation of CIEO (a plant-derived extract or essential oil), with its content quantified across distillation fractions (Figure 1C). While its exact biological activity remains unspecified in the provided evidence, its structural features (e.g., aromatic rings, halogen substituents) align with compounds exhibiting antimicrobial or pharmacological properties.

Properties

Molecular Formula |

C21H21AsIO2 |

|---|---|

Molecular Weight |

507.2 g/mol |

InChI |

InChI=1S/C21H20AsO2.HI/c1-3-23-17-14-12-16(13-15-17)22(2)18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22;/h4-15H,3H2,1-2H3;1H |

InChI Key |

TXHLSYJUFYVMJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066253 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing, heating, cooling, and purification to obtain the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78066253 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The specific conditions depend on the desired reaction and the properties of the compound.

Major Products

The major products formed from these reactions can vary widely depending on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78066253 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and applications in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78066253 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 78066253 belongs to a class of halogenated heterocyclic compounds. Below is a comparative analysis with structurally and functionally related compounds from recent literature and databases:

Table 1: Structural and Physicochemical Comparison

*Structural features of this compound suggest a molecular formula analogous to C₆H₃Cl₂N₃ based on its mass spectrum and GC-MS data.

Key Findings

Structural Similarities: this compound shares a chlorinated triazine/pyrrole core with CAS 918538-05-3, a compound with demonstrated synthetic utility in agrochemical research. Unlike CAS 7254-19-5 (a brominated indole-carboxylic acid), this compound lacks carboxylic acid groups, which may reduce its polarity and improve membrane permeability.

Analytical Differentiation: Mass Spectrometry: this compound can be distinguished from analogs like CAS 7254-19-5 via unique fragmentation patterns in source-induced CID (collision-induced dissociation) experiments, as demonstrated for ginsenosides in . Chromatography: The vacuum-distilled fractions of this compound (Figure 1C) show distinct retention times compared to boronic acid derivatives (e.g., CAS 1046861-20-4), which often elute earlier in reversed-phase HPLC due to higher polarity.

CAS 1046861-20-4, a boronic acid derivative, is utilized in Suzuki-Miyaura cross-coupling reactions, whereas this compound’s applications remain unexplored but could include agrochemical or material science uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.